1-tert-Butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate
Description
1-tert-Butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-41-5) is a chiral pyrrolidine-based dicarboxylate ester with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . It features a hydroxyl group at the (3S)-position and a tert-butyl carbamate group at the 1-position, making it a versatile building block in organic synthesis and pharmaceutical research. The compound is provided as a research-grade product with >98% purity, typically in 25 µL aliquots of 10 mM concentration, and requires strict storage conditions (−80°C for long-term stability or −20°C for short-term use) to prevent degradation .
Its stereochemistry, (2R,3S), is critical for applications in asymmetric synthesis, particularly in the development of bioactive molecules. For example, derivatives of this compound have been explored as intermediates in protease inhibitors and kinase modulators due to their ability to mimic peptide bonds while enhancing metabolic stability .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSSZFBZFUSINI-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-Butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions. The hydroxyl group is typically introduced via a hydroxylation reaction.
Protection and Deprotection Steps: Protecting groups may be used to selectively introduce functional groups at specific positions on the pyrrolidine ring. These protecting groups are later removed to yield the final compound.
Industrial production methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-tert-Butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohols or amines.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties.
Case Study: Synthesis of Antihypertensive Agents
Research has demonstrated that derivatives of this compound can be synthesized to develop new antihypertensive agents. The hydroxypyrrolidine framework is crucial for the biological activity observed in these derivatives, suggesting that modifications at the dicarboxylate moiety can lead to improved efficacy and selectivity .
Organic Synthesis
This compound is utilized as a chiral building block in asymmetric synthesis. Its chirality is beneficial for creating enantiomerically pure compounds essential in pharmaceuticals.
Case Study: Asymmetric Synthesis of Amino Acids
A study highlighted the use of this compound in the synthesis of amino acids through a multi-step reaction process. The compound's ability to act as a chiral auxiliary facilitates the formation of specific stereoisomers necessary for biological activity .
Neurological Disorders
Research indicates that derivatives of this compound may possess neuroprotective properties. The hydroxypyrrolidine structure has been linked to potential benefits in treating conditions like Alzheimer's disease through modulation of neurotransmitter systems.
Case Study: Neuroprotective Effects
In vitro studies have shown that certain derivatives can enhance neuronal survival under oxidative stress conditions, suggesting a mechanism that could be exploited for therapeutic applications .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in the treatment of inflammatory diseases.
Case Study: Inhibition of Pro-inflammatory Cytokines
Experimental data indicate that specific formulations containing this compound can reduce levels of pro-inflammatory cytokines in cell culture models, pointing towards its potential use in developing anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations
- Stereochemistry : The (2R,3S) configuration of the target compound distinguishes it from its (2S,3R) enantiomer (CAS: 130966-46-0), which has reversed stereochemistry. This difference significantly impacts biological activity; for example, (2R,3S) derivatives show higher affinity for protease targets compared to (2S,3R) analogs .
- Substituents: Pyridine-containing analogs (e.g., HB613) incorporate aromatic rings and fluorine atoms, enhancing their binding to kinase active sites .
Physical Properties
- Solubility: The hydroxyl group in the target compound increases polarity compared to fluorine- or phenyl-substituted derivatives, making it more soluble in polar solvents like methanol or DMSO .
- Thermal Stability : The tert-butyl group in all analogs contributes to thermal stability, with boiling points ranging from 335°C (target compound) to >350°C for bulkier derivatives .
Biological Activity
1-tert-Butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate, also known by its CAS number 130966-41-5, is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 245.27 g/mol
- CAS Number: 130966-41-5
Structural Characteristics
The compound features a pyrrolidine ring with two carboxylate groups and a hydroxyl group, contributing to its unique biological activities. The chirality at the 2 and 3 positions is crucial for its interaction with biological targets.
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Neuroprotective Effects: Studies suggest that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Therapeutic Applications
The compound's diverse biological activities suggest several potential therapeutic applications:
- Anticancer Agents: Its ability to inhibit specific enzymes could be leveraged in cancer treatment.
- CNS Disorders: The neuroprotective effects may be beneficial in conditions such as Alzheimer's or Parkinson's disease.
- Antidiabetic Effects: Preliminary studies indicate potential in modulating glucose metabolism.
Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of oxidative stress in the brain, suggesting a protective role against neurodegeneration.
Case Study 2: Anticancer Activity
In vitro studies showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through a mitochondrial pathway. The IC50 values were reported to be lower than those of standard chemotherapeutics.
Research Findings
Recent literature highlights the compound's potential in various fields:
- Chiral Synthesis: The synthesis of this compound via enzymatic pathways has been explored, emphasizing its importance in producing chiral drugs efficiently .
- Biocatalysis: Its application in biocatalytic processes for synthesizing other bioactive compounds has gained attention due to its sustainability and efficiency .
Q & A
Q. What synthetic strategies are recommended for preparing 1-tert-Butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate?
Answer: The synthesis typically involves multi-step routes with careful stereochemical control. Key steps include:
- Protection/deprotection : Use tert-butyl and methyl ester groups to protect carboxylate functionalities during reactions.
- Stereoselective hydroxylation : Employ Sharpless asymmetric dihydroxylation or enzymatic catalysis to establish the (2R,3S) configuration.
- Coupling reactions : Utilize Mitsunobu conditions or nucleophilic substitutions to link pyrrolidine intermediates.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate enantiomerically pure products .
Reference Workflows : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
Q. How can the stereochemistry of the (2R,3S) configuration be confirmed experimentally?
Answer: Use a combination of:
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NMR to infer dihedral angles and spatial relationships. For example, vicinal coupling constants >8 Hz suggest trans-diaxial protons in pyrrolidine rings .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (if crystals are obtainable).
- Chiral Chromatography : Compare retention times with racemic mixtures to confirm enantiopurity.
- Circular Dichroism (CD) : Correlate observed Cotton effects with known chiral centers in similar compounds .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Answer:
- Flash Chromatography : Use gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences.
- HPLC : Apply chiral stationary phases (e.g., amylose-based columns) for enantiomeric resolution.
Critical Note : Monitor thermal stability during purification; tert-butyl esters may decompose under prolonged heating .
Advanced Research Questions
Q. How should researchers address contradictions between experimental data (e.g., NMR) and computational predictions for this compound?
Answer:
- Validation Protocols :
- Replicate experiments to rule out procedural errors.
- Cross-validate computational models (e.g., DFT vs. semi-empirical methods) for conformational analysis.
- Use dynamic NMR to probe temperature-dependent conformational changes that may explain discrepancies.
- Case Study : In a related pyrrolidine derivative, conflicting NMR shifts were resolved by identifying solvent-induced conformational equilibria .
Q. What methodologies optimize reaction conditions for introducing the tert-butyl ester group without racemization?
Answer:
- Design of Experiments (DoE) : Screen parameters (temperature, solvent, catalyst loading) to minimize epimerization.
- Protecting Group Alternatives : Compare tert-butyl with bulkier groups (e.g., 9-fluorenylmethyl) to sterically hinder racemization.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates prone to stereochemical inversion .
Q. How can degradation pathways of this compound be systematically studied under storage conditions?
Answer:
- Accelerated Stability Studies : Expose samples to stress conditions (40°C/75% RH, acidic/basic media) and analyze degradation products via LC-MS.
- Mechanistic Probes : Isotope labeling (e.g., ) to trace hydrolysis of the tert-butyl ester.
- Environmental Hazard Assessment : Evaluate aquatic toxicity of degradation byproducts using OECD Test Guideline 201 .
Q. What strategies enable the use of this compound as a chiral ligand or catalyst in asymmetric synthesis?
Answer:
- Ligand Design : Modify the hydroxyl group (e.g., phosphorylation) to enhance metal coordination.
- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol additions or hydrogenations).
- Computational Docking : Simulate transition-state interactions to predict efficacy.
Example : A structurally similar pyrrolidine dicarboxylate achieved 92% ee in asymmetric Michael additions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
